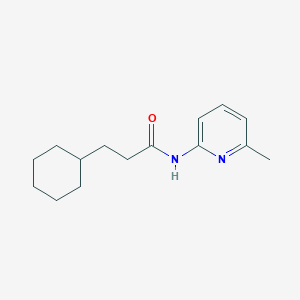
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the NMDA receptor and its role in various physiological and pathological processes, such as synaptic plasticity, learning, memory, pain, and neurodegenerative diseases. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been used to investigate the effects of NMDA receptor antagonists on behavior and cognition in animal models.
Mécanisme D'action
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have various biochemical and physiological effects on the nervous system. It can modulate the release of neurotransmitters, such as glutamate and dopamine, and affect the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NMDA receptor. It is also easily synthesized and can be obtained in high purity. However, 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has some limitations, such as its short half-life and poor solubility, which can affect its pharmacokinetics and bioavailability in vivo.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide. Another area of research is the investigation of the therapeutic potential of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and other NMDA receptor antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Moreover, the use of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide as a tool compound to study the NMDA receptor and its role in synaptic plasticity, learning, and memory can provide valuable insights into the underlying mechanisms of these processes and help develop new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexylamine and 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide with high purity and can be easily scaled up for large-scale production.
Propriétés
Nom du produit |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-5-9-14(16-12)17-15(18)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,16,17,18) |
Clé InChI |
ZBMINCNWAAAJMJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




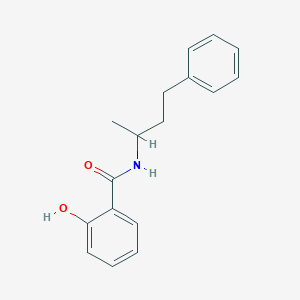

![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
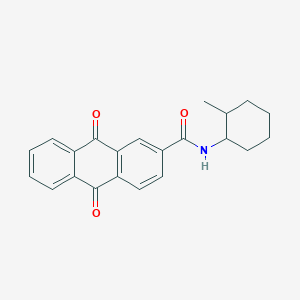
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
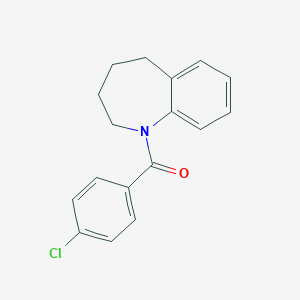
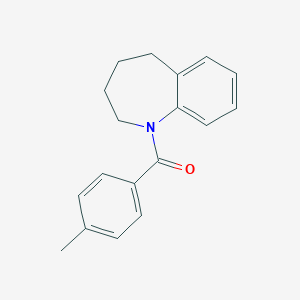
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)